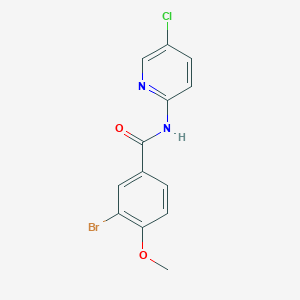
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the family of amides. It is a white to off-white powder, and its molecular formula is C13H10BrClN2O2. This compound is widely used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the disruption of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, which is a process that prevents cancer cells from dividing and growing. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been reported to modulate the immune system, which plays a critical role in cancer development and progression.
実験室実験の利点と制限
One of the advantages of using 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide in lab experiments is its high potency and selectivity. It has been reported to have a low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, this compound has the potential to be used in combination with other anticancer agents to enhance their efficacy. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and infectious diseases. Its synthesis method is well-established, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.
合成法
The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported in the literature, and it yields the desired compound in good yield and purity.
科学的研究の応用
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
特性
分子式 |
C13H10BrClN2O2 |
|---|---|
分子量 |
341.59 g/mol |
IUPAC名 |
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H10BrClN2O2/c1-19-11-4-2-8(6-10(11)14)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18) |
InChIキー |
LVMFYFQGHFZRJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
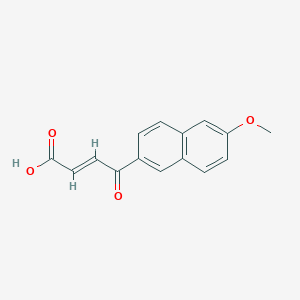
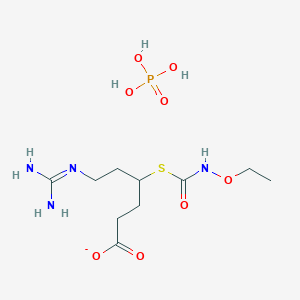
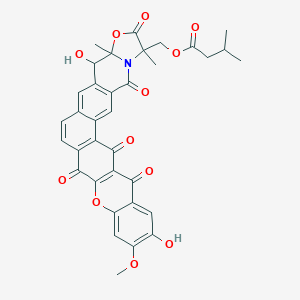
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
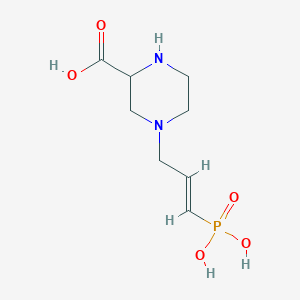
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
